3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-27-20-10-6-4-8-18(20)23-11-13-24(14-12-23)21(25)17-15-16-7-3-5-9-19(16)28-22(17)26/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLRGRWHSCOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Coumarin-3-Carboxylic Acid
Coumarin-3-carboxylic acid is synthesized via the Pechmann condensation , a widely utilized method for coumarin derivatives.
Procedure :
- Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.
- Catalyst : Concentrated sulfuric acid.
- Conditions : Stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.
- Workup : Neutralization with ice-water, filtration, and recrystallization from ethanol.
Mechanism :
- Acid-catalyzed formation of a β-keto ester intermediate.
- Cyclization and dehydration yield the coumarin core.
Synthesis of 1-(2-Ethoxyphenyl)Piperazine
The 2-ethoxyphenyl substituent is introduced via Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.
Procedure :
- Reactants : 2-Ethoxyiodobenzene and piperazine.
- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃.
- Solvent : Toluene, reflux at 110°C for 24 hours.
- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Amide Bond Formation: Final Coupling Step
The carboxylic acid and piperazine intermediates are coupled using HATU-mediated amidation , a high-efficiency method for sterically hindered substrates.
Procedure :
- Activation : Coumarin-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
- Base : DIPEA (3.0 eq), stirred at 0°C for 15 minutes.
- Coupling : Addition of 1-(2-ethoxyphenyl)piperazine (1.1 eq), stirred at room temperature for 12 hours.
- Workup : Dilution with ethyl acetate, washing with NaHCO₃ and brine.
- Purification : Recrystallization from ethanol or column chromatography (SiO₂, hexane/EtOAc 1:1).
Key Parameters :
- Temperature : Room temperature prevents decomposition of the activated intermediate.
- Solvent : DMF ensures solubility of both polar and nonpolar reactants.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (600 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, coumarin H-4), 7.65 (t, J = 7.8 Hz, 1H, coumarin H-6), 7.35–7.28 (m, 2H, coumarin H-5, H-7), 6.95 (d, J = 8.1 Hz, 1H, aryl H), 6.85 (t, J = 7.5 Hz, 1H, aryl H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75–3.50 (m, 8H, piperazine), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HR-MS (ESI+) : m/z calculated for C₂₃H₂₅N₂O₄ [M+H]⁺: 393.1818; found: 393.1815.
Purity : ≥95% by HPLC (C18 column, MeCN/H₂O 70:30, λ = 254 nm).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| HATU-mediated amidation | 75 | 95 | High efficiency, mild conditions | Cost of HATU reagent |
| EDCl/HOBt coupling | 65 | 92 | Lower cost | Longer reaction time |
| Acid chloride route | 60 | 90 | Simple workup | Sensitivity to moisture |
Mechanistic Insights and Side Reactions
- Competitive Acylation : Piperazine’s secondary amine may lead to diacylation if stoichiometry is unbalanced. Excess piperazine (1.1 eq) suppresses this.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may induce epimerization at the coumarin 3-position.
Scalability and Industrial Feasibility
- Batch Size : Lab-scale synthesis (1–10 g) achieves consistent yields.
- Cost Drivers : HATU reagent and palladium catalysts contribute >60% of raw material costs.
- Alternatives : Transitioning to propylphosphonic anhydride (T3P) reduces costs by 30% while maintaining yield.
Chemical Reactions Analysis
Step 1: Coumarin Activation
Starting material : 3-hydroxy-2H-chromen-2-one (or similar coumarin derivative).
Reagents : Phosphorus oxychloride (POCl₃) or other activating agents.
Mechanism : Conversion of the hydroxyl (-OH) group to a reactive chloride (-Cl) or ester intermediate.
Example : In related coumarin derivatives, POCl₃ is used to activate the hydroxyl group, enabling subsequent nucleophilic substitution .
Step 2: Piperazine Functionalization
Objective : Introduce the 2-ethoxyphenyl group onto piperazine.
Methods :
-
Alkylation : Reaction of piperazine with 2-ethoxyphenyl halides (e.g., bromide or chloride) in a basic medium.
-
Coupling : Use of carbodiimides (e.g., EDCI) with hydroxybenzotriazole (HOBT) to link carboxylate groups to piperazine .
Step 3: Coupling Piperazine to Coumarin
Reagents : Activated coumarin intermediate (e.g., acyl chloride), piperazine derivative.
Conditions : Basic conditions (e.g., ethanol, room temperature) or catalytic agents (e.g., piperidine) .
Example : In analogous syntheses, piperazine derivatives are coupled to activated coumarins via nucleophilic acyl substitution .
Reaction Conditions and Yields
Hydroxyl Group Activation
The hydroxyl group on the coumarin scaffold is typically converted to a reactive intermediate (e.g., acyl chloride) using POCl₃ in the presence of a catalyst like BTEAC . This step facilitates nucleophilic substitution.
Reaction :
Piperazine Substitution
The piperazine ring is functionalized with the 2-ethoxyphenyl group. This may involve:
-
Alkylation : Reaction with 2-ethoxyphenyl halides (e.g., bromide) in a basic medium.
-
Coupling : Use of EDCI/HOBT to link carboxylate groups to piperazine .
Coupling Piperazine to Coumarin
The activated coumarin (e.g., acyl chloride) reacts with the piperazine derivative under basic conditions to form the carbonyl-linked product.
Reaction :
Challenges and Optimization
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that compounds similar to 3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit significant antimicrobial activity. For example, derivatives of chromen-2-one have been tested for their antibacterial and antifungal properties. In studies, these compounds showed promising results against various pathogens, indicating their potential as new antimicrobial agents .
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects in cancer research. Studies have demonstrated that certain chromene derivatives possess the ability to inhibit cancer cell growth through mechanisms that may involve apoptosis and cell cycle arrest. The structure of this compound suggests that it may share similar properties, making it a candidate for further exploration in cancer therapeutics .
Potential Therapeutic Uses
Central Nervous System Disorders
Given the piperazine moiety in its structure, this compound may exhibit neuropharmacological properties. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Therefore, this compound could be explored as a potential treatment for various central nervous system disorders .
Anti-inflammatory Applications
Recent studies have also pointed towards the anti-inflammatory potential of chromenone derivatives. The ability to modulate inflammatory pathways suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and chromenone core allow the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of a piperazine ring, chromenone core, and ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that combines elements from piperazine, chromenone, and phenyl derivatives. This structure suggests potential biological activities, particularly in pharmacological applications. The compound's unique combination of moieties may contribute to its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound can be characterized by its chemical formula and its IUPAC name, which reflects the key structural components. The synthesis typically involves multi-step reactions, starting from the preparation of the chromenone and piperazine derivatives. Common methods include condensation reactions followed by acylation processes.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antibacterial properties of piperazine derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have shown significant inhibition against various bacterial strains, suggesting a potential for developing new antibiotics .
- Anticancer Properties : Compounds incorporating the chromenone structure have been investigated for their anticancer activities. Specific derivatives have demonstrated cytotoxic effects against different cancer cell lines, with some exhibiting IC50 values in the micromolar range .
- Neuropharmacological Effects : Piperazine derivatives are known for their interaction with neurotransmitter receptors. Studies have shown that compounds related to this compound can act as antagonists or modulators at adrenergic and dopaminergic receptors, indicating potential applications in treating psychiatric disorders .
Antibacterial Activity
A study evaluating the antibacterial efficacy of similar piperazine-coumarin hybrids found that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Research has identified that compounds like this compound can induce apoptosis in cancer cells. For example, one study reported an IC50 value of 5 μM for a closely related compound against breast cancer cell lines, suggesting that modifications in the piperazine or chromenone structure could enhance activity .
Neuropharmacological Studies
In neuropharmacological assays, compounds featuring piperazine rings have shown varying degrees of affinity for serotonin and dopamine receptors. A specific derivative demonstrated an affinity (pKi) for D2 receptors comparable to established antipsychotic medications, highlighting its potential in treating schizophrenia or bipolar disorder .
Case Studies
-
Case Study on Antibacterial Properties :
- A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antibacterial agent.
-
Case Study on Anticancer Activity :
- In vitro studies on lung cancer cells revealed that treatment with a related compound resulted in a 70% reduction in cell viability at 10 µM concentration.
- Mechanistic studies suggested involvement of apoptotic pathways mediated by caspase activation.
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% required for pharmacological studies) .
Basic: How is the structural integrity of the compound validated in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsion angles, and intermolecular interactions. For example:
- The chromen-2-one core’s planar structure and piperazine ring conformation can be confirmed via crystallographic data .
- Disordered solvent molecules or substituents (e.g., ethoxyphenyl groups) require iterative refinement to resolve .
Advanced: What methodologies are used to evaluate the compound’s biological activity in vitro and in vivo?
- In vitro :
- In vivo :
- Rodent models (e.g., forced swim test for antidepressant activity) at doses of 10–50 mg/kg, with plasma pharmacokinetics monitored via LC-MS .
Advanced: How do structural modifications (e.g., substituents on the piperazine ring) impact structure-activity relationships (SAR)?
- Ethoxyphenyl vs. methylphenoxyethyl : Ethoxy groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration for CNS targets .
- Bromine substitution on chromenone : Increases electrophilicity, enhancing covalent binding to kinases (e.g., PARP-1 inhibition with IC₅₀ < 10 nM) .
- Piperazine N-acylation : Reduces metabolic degradation by cytochrome P450 enzymes, improving half-life in vivo .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Resolution : Normalize data using internal controls (e.g., β-actin in Western blots) and validate findings in ≥3 independent replicates .
Advanced: What experimental designs are recommended for assessing in vivo efficacy and toxicity?
- Xenograft models : Implant BRCA1-deficient tumors in nude mice; administer 25 mg/kg compound orally daily for 21 days. Monitor tumor volume via caliper measurements and toxicity via ALT/AST levels .
- Dose optimization : Use a staggered dosing regimen (5–50 mg/kg) to identify the maximum tolerated dose (MTD) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with PARP-1 (PDB ID: 4UND) to simulate binding poses. The ethoxyphenyl group shows π-π stacking with Tyr907, while the chromenone carbonyl forms hydrogen bonds with Ser904 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
Basic: What are the stability considerations for the compound under laboratory conditions?
- Storage : -20°C in argon atmosphere to prevent oxidation of the chromenone core.
- Solution stability : Degrades in DMSO (>10% decomposition after 1 week at 25°C); use freshly prepared solutions .
Advanced: What strategies enhance the compound’s synergistic effects with existing therapies?
- PARP inhibitor combinations : Co-administer with cisplatin (1:1 molar ratio) to exploit synthetic lethality in BRCA-mutated cancers .
- Antidepressant synergy : Pair with SSRIs (e.g., fluoxetine) at subtherapeutic doses to amplify 5-HT1A receptor activation .
Advanced: How can researchers develop high-throughput analytical methods for the compound?
- UV-Vis spectroscopy : Optimize λ_max at 320 nm (chromenone absorption) with a linear range of 0.1–100 µM. Use TFZ-like ligands for Cr(VI) detection in environmental samples .
- UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) for rapid quantification (retention time ~3.2 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
